N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(m-tolyloxy)acetamide
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Overview
Description
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(m-tolyloxy)acetamide is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(m-tolyloxy)acetamide typically involves multiple steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne or alkene.
Attachment of the Furan Ring: The furan ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate furan derivatives.
Formation of the Acetamide Moiety: The acetamide group can be introduced by reacting an appropriate amine with an acyl chloride or anhydride.
Final Assembly: The final compound is assembled by linking the isoxazole and furan rings to the acetamide moiety through a series of condensation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(m-tolyloxy)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The isoxazole ring can be reduced to form isoxazolines or isoxazolidines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly used for substitution reactions.
Major Products
Oxidation: Furanones, hydroxylated derivatives.
Reduction: Isoxazolines, isoxazolidines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Materials Science: The compound could be used in the synthesis of novel polymers or as a building block for advanced materials with specific electronic or optical properties.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules, providing a versatile platform for further chemical modifications.
Mechanism of Action
The mechanism by which N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(m-tolyloxy)acetamide exerts its effects depends on its specific application:
Medicinal Chemistry: It may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects. The furan and isoxazole rings can engage in hydrogen bonding, π-π stacking, and other interactions with biological targets.
Materials Science: The compound’s electronic structure can influence its behavior in materials applications, such as its conductivity or light absorption properties.
Comparison with Similar Compounds
Similar Compounds
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(phenoxy)acetamide: Similar structure but with a phenoxy group instead of a m-tolyloxy group.
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(p-tolyloxy)acetamide: Similar structure but with a p-tolyloxy group instead of a m-tolyloxy group.
Uniqueness
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(m-tolyloxy)acetamide is unique due to the specific arrangement of its functional groups, which can lead to distinct chemical reactivity and biological activity compared to its analogs. The presence of the m-tolyloxy group can influence its steric and electronic properties, potentially enhancing its interactions with specific targets.
Properties
IUPAC Name |
N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]-2-(3-methylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-12-4-2-5-14(8-12)22-11-17(20)18-10-13-9-16(23-19-13)15-6-3-7-21-15/h2-9H,10-11H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFQFELPFMHKUEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NCC2=NOC(=C2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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